1-Chloro-2-iodo-5-methyl-3-nitrobenzene is an aromatic compound characterized by the presence of chlorine, iodine, methyl, and nitro substituents on a benzene ring. Its molecular formula is . This compound is of interest in various fields of chemical research due to its unique structural features and reactivity patterns.
1-Chloro-2-iodo-5-methyl-3-nitrobenzene can be sourced from various chemical databases and suppliers, including BenchChem and PubChem. It falls under the category of halogenated aromatic compounds, which are often used in organic synthesis and medicinal chemistry.
The synthesis of 1-chloro-2-iodo-5-methyl-3-nitrobenzene typically involves a multi-step process, including:
These reactions require careful control of conditions to ensure high yields and purity. For example, nitration should be conducted at low temperatures to prevent over-nitration.
The molecular structure of 1-chloro-2-iodo-5-methyl-3-nitrobenzene can be represented by its canonical SMILES notation: CC1=CC(=C(C(=C1)Cl)I)[N+](=O)[O-]
. The compound features a benzene ring with four substituents:
The presence of these groups influences the compound's reactivity and physical properties significantly.
1-Chloro-2-iodo-5-methyl-3-nitrobenzene undergoes several important chemical reactions:
Common reagents used in these reactions include concentrated nitric acid for nitration, hydrogen gas for reduction, and sodium methoxide for nucleophilic substitutions.
The mechanism of action for 1-chloro-2-iodo-5-methyl-3-nitrobenzene primarily involves its reactivity towards electrophiles and nucleophiles due to the electron-withdrawing nature of the nitro group. This makes the benzene ring more susceptible to attack at the meta positions during electrophilic aromatic substitution reactions. Additionally, the presence of halogen atoms allows for various substitution pathways that can lead to diverse chemical transformations.
1-Chloro-2-iodo-5-methyl-3-nitrobenzene exhibits the following physical properties:
The compound is expected to exhibit typical characteristics of halogenated aromatic compounds, including:
These properties make it valuable in synthetic organic chemistry.
1-Chloro-2-iodo-5-methyl-3-nitrobenzene has several applications in scientific research:
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3